Ethyl indole-2-carboxylate
Overview
Description
Ethyl indole-2-carboxylate, also known as Ethyl 1H-indole-2-carboxylate or 2-Carbethoxyindole, is an indole derivative . The indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents .
Synthesis Analysis
Ethyl indole-2-carboxylate can be synthesized using arylsulfonyl chlorides, arylthiodisulfides, and indoles . A new strategy for indole synthesis has been developed using ethyl pyrrole-2-carboxylate as a key intermediate . Another method involves the palladium-catalyzed aerobic amination of Aryl C-H bonds .
Molecular Structure Analysis
The molecular formula of Ethyl indole-2-carboxylate is C11H11NO2 . The structure of Ethyl indole-2-carboxylate can be viewed using Java or Javascript . More detailed structural and vibrational spectra information can be found in the literature .
Chemical Reactions Analysis
Ethyl indole-2-carboxylate can react with CO2 under visible-light irradiation conditions . It can also be used as a starting compound for the synthesis of indole 2-carboxamide derivatives .
Physical And Chemical Properties Analysis
Ethyl indole-2-carboxylate has a molecular weight of 189.21 g/mol . It has a melting point of 122-125 °C and a boiling point of 324.47°C . It is a white to yellow crystalline powder .
Scientific Research Applications
C-3 Acylation of Ethyl Indole-2-carboxylates : Ethyl indole-2-carboxylate and its derivatives can be effectively acylated using carboxylic acids with trifluoroacetic anhydride and phosphoric acid to yield ethyl 3-acylindole-2-carboxylates. This process is efficient except when using strongly acidic or nitrogen-containing carboxylic acids. The resulting ethyl 3-acylindole-2-carboxylate can be easily converted to 3-acylindole (Murakami et al., 1985).
Indole Synthesis Strategy : Ethyl pyrrole-2-carboxylate can be used in a novel strategy for synthesizing indoles. This method involves reacting ethyl pyrrole-2-carboxylate with various agents like succinic anhydride, leading to the production of various indoles functionalized on the benzene moiety (Tani et al., 1996).
High-Temperature Aqueous Reactions : Ethyl indole-2-carboxylate can undergo reactions in high-temperature aqueous media to produce indole and indole-2-carboxylic acid. This environmentally benign method avoids undesirable elements like copper salts and high-boiling organic bases (Strauss & Trainor, 1998).
Friedel-Crafts Acylation : The Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate with various acylating reagents results in acylation at specific positions of the indole nucleus. This process helps understand the regioselectivity of acylation of indoles (Tani et al., 1990).
Synthesis of 3-carboxylated Indoles : A method for synthesizing 3-carboxylated indoles involves a tandem-type cyclization of 2-ethynylanilines and subsequent CO2 fixation at the 3-position of the indole ring. This process is efficient and requires only an inorganic base, without the need for transition metal catalysts (Inamoto et al., 2012).
Synthesis of Functionalized Indoles : Ethyl indol-2-carboxylate can be used to synthesize various functionalized indoles. This includes successful alkylations of the nitrogen of ethyl indol-2-carboxylate and reactions with different aromatic aldehydes and ketones to form new structures confirmed by NMR, mass spectrometry, and X-ray single crystal analysis (Boraei et al., 2016).
Safety And Hazards
Future Directions
Ethyl indole-2-carboxylate has been used as a reactant for the preparation of pyridazinoindole derivatives that have antimicrobial activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Relevant papers for further reading include "New Synthetic Method for Indole-2-carboxylate and Its Application to the Total Synthesis of Duocarmycin SA" , "Synthetic strategies of indole 2 and 3-carboxamides" , and "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate" .
properties
IUPAC Name |
ethyl 1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXQAEWRSVZPJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191140 | |
Record name | Ethyl indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl indole-2-carboxylate | |
CAS RN |
3770-50-1 | |
Record name | Ethyl 1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3770-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl indole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl indole-2-carboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL INDOLE-2-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9Y4AXI3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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